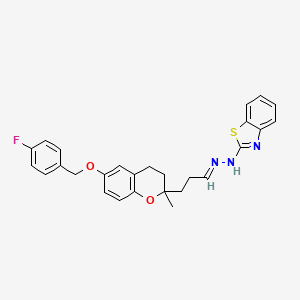
PPAR|A/|A agonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxisome proliferator-activated receptor alpha agonist 3 is a compound that activates peroxisome proliferator-activated receptor alpha, a ligand-activated transcription factor. This receptor is involved in the regulation of lipid metabolism and plays a crucial role in the pathology of the cardiovascular system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 typically involves the use of various organic synthesis techniques. One common method includes the reaction of specific ligands with peroxisome proliferator-activated receptor alpha to form the desired agonist. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of peroxisome proliferator-activated receptor alpha agonist 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the effects of various chemical modifications on receptor activation.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in treating metabolic disorders.
Medicine: Explored for its potential use in treating cardiovascular diseases, diabetes, and other metabolic conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptor alpha
Mecanismo De Acción
Peroxisome proliferator-activated receptor alpha agonist 3 exerts its effects by binding to peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with retinoid X receptor.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other peroxisome proliferator-activated receptor agonists such as:
- Peroxisome proliferator-activated receptor gamma agonists
- Peroxisome proliferator-activated receptor delta agonists
- Dual peroxisome proliferator-activated receptor alpha/gamma agonists .
Uniqueness
Peroxisome proliferator-activated receptor alpha agonist 3 is unique in its high selectivity for peroxisome proliferator-activated receptor alpha, making it a valuable tool for studying the specific effects of peroxisome proliferator-activated receptor alpha activation without cross-reactivity with other peroxisome proliferator-activated receptor subtypes .
Propiedades
Fórmula molecular |
C27H26FN3O2S |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N-[(E)-3-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]propylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C27H26FN3O2S/c1-27(14-4-16-29-31-26-30-23-5-2-3-6-25(23)34-26)15-13-20-17-22(11-12-24(20)33-27)32-18-19-7-9-21(28)10-8-19/h2-3,5-12,16-17H,4,13-15,18H2,1H3,(H,30,31)/b29-16+ |
Clave InChI |
XZZBEVKWMQCPFH-MUFRIFMGSA-N |
SMILES isomérico |
CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CC/C=N/NC4=NC5=CC=CC=C5S4 |
SMILES canónico |
CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CCC=NNC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


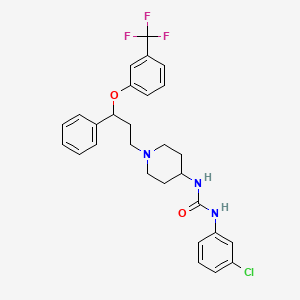
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)
![4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B12387193.png)
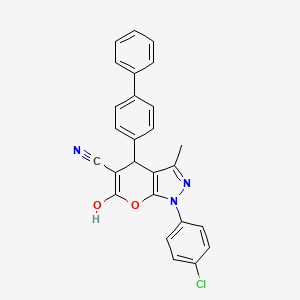

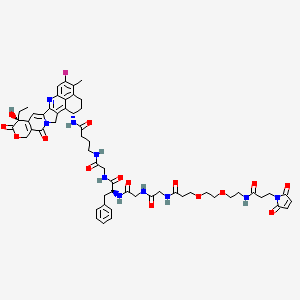
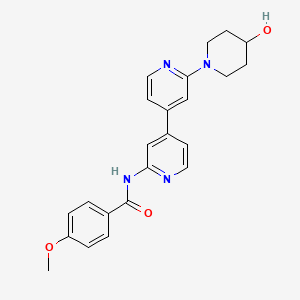
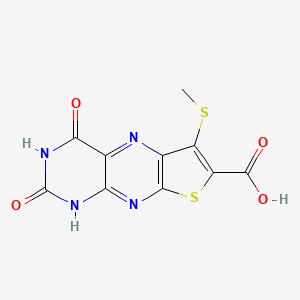
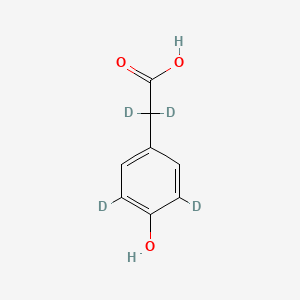
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
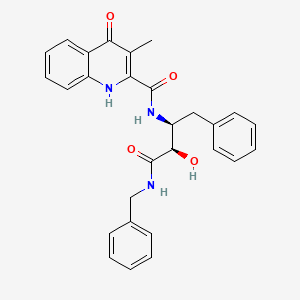
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
